molecular formula C15H15NO2 B2954232 Benzyl 3-amino-4-methylbenzoate CAS No. 928123-01-7

Benzyl 3-amino-4-methylbenzoate

Cat. No.: B2954232
CAS No.: 928123-01-7
M. Wt: 241.29
InChI Key: FIWXSEYAIIFGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-amino-4-methylbenzoate is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. This compound is often used as a reagent in organic synthesis and in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 3-amino-4-methylbenzoate is not fully understood. However, it is believed to act as a nucleophile in organic synthesis reactions. It can also act as a ligand for metal catalysts in certain reactions. In addition, this compound has been shown to have antibacterial and antifungal properties, although the mechanism of action for these properties is not well understood.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity in laboratory animals. It is also known to be metabolized in the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

One advantage of using Benzyl 3-amino-4-methylbenzoate in lab experiments is its versatility as a reagent in organic synthesis. It can be used in a variety of reactions to create new compounds with potential pharmaceutical properties. Another advantage is its low toxicity, which makes it a safe compound to use in laboratory settings. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain reactions.

Future Directions

There are several future directions for research involving Benzyl 3-amino-4-methylbenzoate. One area of research could focus on its potential as a starting material for the synthesis of new drugs with antibacterial and antifungal properties. Another area of research could focus on its potential as a ligand for metal catalysts in organic synthesis reactions. Additionally, further research could be conducted on the mechanism of action of this compound to better understand its properties and potential applications.

Synthesis Methods

Benzyl 3-amino-4-methylbenzoate can be synthesized using a variety of methods. One common method involves the reaction of 3-amino-4-methylbenzoic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction produces this compound and sodium chloride as a byproduct. Another method involves the reaction of 3-amino-4-methylbenzoic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride. This reaction also produces this compound as the final product.

Scientific Research Applications

Benzyl 3-amino-4-methylbenzoate has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis to create new compounds with potential pharmaceutical properties. It has also been used in the synthesis of natural products such as alkaloids and flavonoids. In addition, this compound has been used as a starting material for the synthesis of various drugs such as antihypertensive agents and anti-inflammatory agents.

Properties

IUPAC Name

benzyl 3-amino-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-7-8-13(9-14(11)16)15(17)18-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWXSEYAIIFGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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